N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound characterized by the presence of thiadiazole and imidazole rings
Preparation Methods
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.
Introduction of the Benzylsulfanyl Group: This step involves the substitution reaction where a benzylsulfanyl group is introduced to the thiadiazole ring.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then attached to the thiadiazole ring through a sulfanyl linkage.
Final Coupling: The final step involves coupling the two main fragments under suitable conditions to form the target compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the acetamide linkage.
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Chemical Research: It can be used as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can be compared with other compounds containing thiadiazole and imidazole rings:
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with an ethyl group instead of a butyl group on the imidazole ring.
These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their potential impact on its chemical and biological properties.
Properties
Molecular Formula |
C19H23N5OS3 |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-butyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H23N5OS3/c1-3-4-10-15-13(2)20-17(21-15)26-12-16(25)22-18-23-24-19(28-18)27-11-14-8-6-5-7-9-14/h5-9H,3-4,10-12H2,1-2H3,(H,20,21)(H,22,23,25) |
InChI Key |
GRJVZCZWIGWNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC(=N1)SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)C |
Origin of Product |
United States |
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